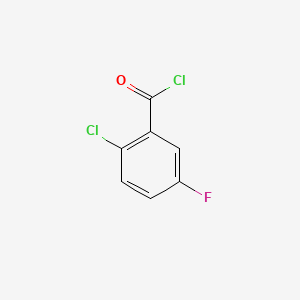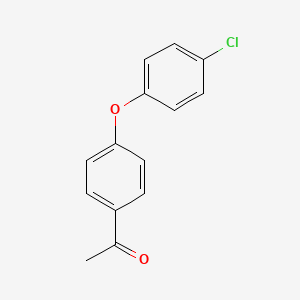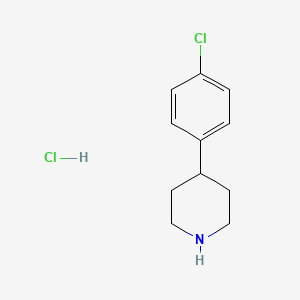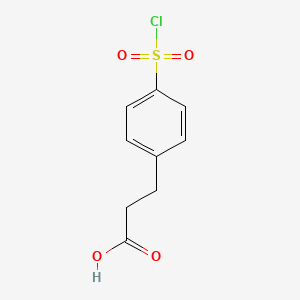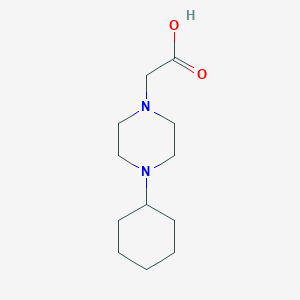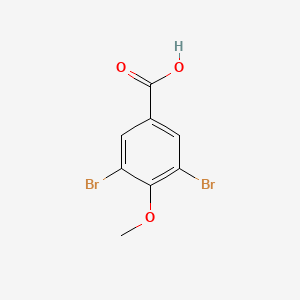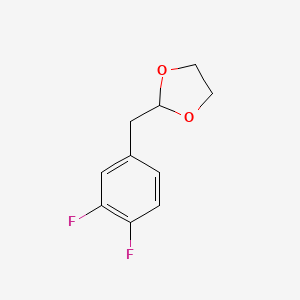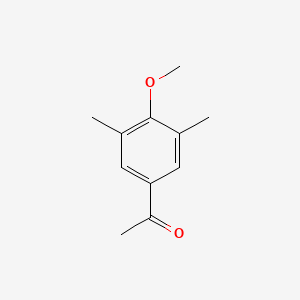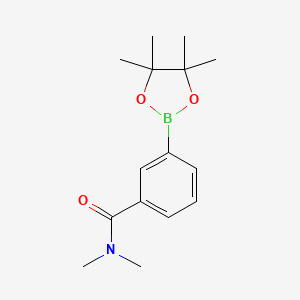
3-Chloro-4-phenyl-1,2,5-thiadiazole
概要
説明
“3-Chloro-4-phenyl-1,2,5-thiadiazole” is a chemical compound with the molecular formula C8H5ClN2S. It has a molecular weight of 196.66 . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
Thiadiazole derivatives are synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . The structure of the synthesized compound was confirmed using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
Chemical Reactions Analysis
Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . The activity of this series was dependent on chloro amino, mercapto substituted 1,3,4-thiadiazole moiety attached to 5-nitroheteroaryl ring .
Physical And Chemical Properties Analysis
The compound has a low melting solid physical form . Its storage temperature is 4°C .
科学的研究の応用
Synthesis and Antimicrobial Agents
3-Chloro-4-phenyl-1,2,5-thiadiazole has been studied for its use in synthesizing antimicrobial agents. For example, a study demonstrated the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Agents
Several studies have focused on the potential anticancer applications of this compound derivatives. One such study synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, which showed potent anticancer activities (Gomha et al., 2017).
Anticonvulsant Activity
Research into the anticonvulsant activity of this compound derivatives has shown promising results. A study synthesized several novel derivatives and determined their anticonvulsant activity by evaluating their ability to protect mice against convulsions (Foroumadi et al., 2007).
Antifungal Activities
The compound has also been utilized in synthesizing derivatives with antifungal activities. Research has shown that new series of derivatives exhibited interesting antifungal activity against various fungi (Gupta, Sharma, Bansal, & Kumar, 2011).
Corrosion Inhibition
This compound derivatives have been investigated as corrosion inhibitors. A study examined the inhibition properties of new 2,5-disubstituted 1,3,4-thiadiazole derivatives in mild steel, showing good inhibition properties (Bentiss et al., 2007).
作用機序
Target of Action
3-Chloro-4-phenyl-1,2,5-thiadiazole is a compound that has been found to have significant biological activity. The primary targets of this compound are various bacterial strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus . It also targets Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, and Enterococcus faecium .
Mode of Action
The mode of action of this compound involves its interaction with these bacterial targets, resulting in an inhibitory effect on their growth . This compound has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those related to bacterial growth and replication . By inhibiting these pathways, this compound disrupts the normal functioning of the bacteria, leading to their eventual death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . This leads to a decrease in the population of the targeted bacteria, thereby helping to control bacterial infections .
Safety and Hazards
生化学分析
Biochemical Properties
3-Chloro-4-phenyl-1,2,5-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potent antimicrobial agent . The compound’s interaction with enzymes often involves binding to the active site, thereby inhibiting the enzyme’s function. Additionally, this compound can interact with proteins involved in cell signaling pathways, altering their activity and leading to various cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways . It also affects gene expression by either upregulating or downregulating the expression of genes involved in cell proliferation and survival . Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, the compound can be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles . This distribution pattern is crucial for its biological activity, as it determines the sites of action within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis . The precise localization within the cell is critical for its biological activity, as it ensures that the compound interacts with its target biomolecules .
特性
IUPAC Name |
3-chloro-4-phenyl-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHLEAKSFDZHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377267 | |
| Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5728-14-3 | |
| Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

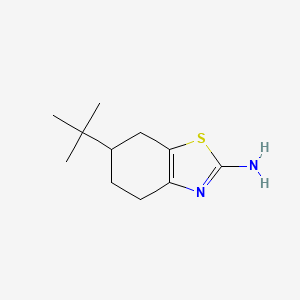
![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)

